Isoxazolo[4,5-c]pyridin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[1,2]oxazolo[4,5-c]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c7-6-4-3-8-2-1-5(4)10-9-6/h1-3H,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYICHYEXYRQFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1ON=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Isoxazolo 4,5 C Pyridin 3 Amine and Its Derivatives
Established Synthetic Pathways to the Isoxazolo[4,5-c]pyridine Core
Established synthetic routes are generally classified based on which of the two heterocyclic rings is formed in the key bond-forming step. These methods rely on the careful selection of functionalized precursors for either the isoxazole (B147169) or pyridine (B92270) ring system.
Annulation, or ring-forming, reactions are a cornerstone in the synthesis of fused heterocyclic systems like isoxazolo[4,5-c]pyridine. This strategy can be executed in two principal ways: forming the pyridine ring onto a pre-existing isoxazole, or conversely, constructing the isoxazole ring onto a pyridine template. researchgate.netnih.govbohrium.comosi.lv
One of the main strategies for synthesizing the isoxazolo[4,5-c]pyridine scaffold involves building the pyridine ring onto an existing, appropriately functionalized isoxazole core. researchgate.netnih.govbohrium.com This approach often utilizes 4-aminoisoxazole (B111107) derivatives as key starting materials. For instance, the reaction of 4-amino-5-benzoylisoxazoles with ketones or 1,3-dicarbonyl compounds can lead to the formation of the fused pyridine ring. nih.gov
Another powerful method involves the reaction of isoxazoles with electron-rich olefins, such as enamines, in what is known as an inverse-electron-demand hetero-Diels-Alder reaction. rsc.orgnsf.gov This transformation, often catalyzed by a Lewis acid like titanium tetrachloride (TiCl₄), proceeds through a [4+2] cycloaddition to form a bicyclic intermediate. rsc.orgnsf.gov Subsequent ring opening and in situ reduction yield the substituted pyridine ring fused to the isoxazole. rsc.orgnsf.gov This method is highly regioselective and tolerates a variety of functional groups. rsc.orgnsf.gov A rhodium carbenoid-induced ring expansion of isoxazoles has also been developed as a conceptually distinct route to forming highly substituted pyridines from isoxazole precursors. nih.gov
The alternative and equally common approach involves the annulation of an isoxazole ring onto a functionalized pyridine precursor. researchgate.netnih.govbohrium.comosi.lv This strategy typically starts with pyridine derivatives that have reactive functional groups at positions that can facilitate the closure of the five-membered isoxazole ring. nih.gov Common precursors include 3-halopyridines or 3-hydroxypyridines that bear a suitable functionality, such as a carbonyl or a protected carbonyl group, at an adjacent position. nih.gov
A key step in this approach is often the creation of an oxime from a carbonyl group on the pyridine ring, followed by cyclization. The specific reaction conditions and the nature of the substituents on the pyridine ring dictate the success and yield of the final isoxazolo[4,5-c]pyridine product.
Intramolecular Cyclization Strategies (e.g., Intramolecular Nucleophilic Substitution of Nitro Groups)
Intramolecular cyclization offers an efficient pathway to the fused ring system, often providing high yields and good control over the regiochemistry. A prominent example of this strategy is the synthesis of isoxazolopyridines from readily available 2-chloro-3-nitropyridines. researchgate.netnih.gov This method hinges on an intramolecular nucleophilic substitution of the nitro group as the key ring-closing step. researchgate.netnih.gov
The process typically involves the reaction of a 2-chloro-3-nitropyridine (B167233) with a compound containing an active methylene (B1212753) group (e.g., ethyl acetoacetate) to form an intermediate. This intermediate is then converted into an isonitroso derivative (an oxime) via nitrosation. nih.gov In the presence of a base such as potassium carbonate (K₂CO₃), the oxime undergoes an intramolecular SₙAr reaction, where the oxime's oxygen atom displaces the nitro group to form the isoxazole ring, yielding the isoxazolo[4,5-b]pyridine (B12869654) scaffold. researchgate.net While this specific pathway is well-documented for the [4,5-b] isomer, the underlying principle of using an intramolecular nucleophilic substitution of a suitably positioned nitro group is a powerful and adaptable strategy for constructing fused isoxazole-pyridine systems.
Table 1: Examples of Intramolecular Cyclization for Isoxazolopyridine Synthesis
| Starting Material | Reagents & Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 2-Chloro-3-nitropyridine derivatives | 1) Ethyl acetoacetate, NaH; 2) Decarbonylation; 3) Nitrosation (e.g., with NaNO₂, AcOH); 4) K₂CO₃ | Polyfunctional isoxazolo[4,5-b]pyridines | High | researchgate.netnih.gov |
| 3-(Prop-2-yn-1-yloxy)-1H-pyrazole-4-carbaldehyde oxime | Phenyliodine(III) diacetate (PIDA), CH₂Cl₂ | Pyrazolo[4′,3′:5,6]pyrano[4,3-c] researchgate.netnih.govoxazole | Not specified | mdpi.com |
Note: The table includes examples of intramolecular cyclizations for related heterocyclic systems to illustrate the breadth of the strategy, as direct data for the [4,5-c] isomer is limited in the provided context.
Multi-Component Reaction Approaches
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials, represent a highly efficient and atom-economical approach to complex molecules. nih.govnih.gov Several MCR strategies have been developed for the synthesis of isoxazolopyridine derivatives. nih.govresearchgate.net
For example, a one-pot tandem reaction involving aryl glyoxals, 5-aminoisoxazoles, and malononitrile (B47326) under ultrasound irradiation has been reported for the synthesis of isoxazolo[5,4-b]pyridines. researchgate.netresearchgate.net This method is noted for its high efficiency, short reaction times, and adherence to green chemistry principles by using acetic acid as both a solvent and catalyst. researchgate.netresearchgate.net Similarly, the Groebke–Blackburn–Bienaymé (GBB) reaction, a well-known MCR, has been adapted to synthesize related fused systems like furo[2,3-c]pyridines, demonstrating the potential of MCRs in building scaffolds containing a pyridine ring. nih.gov These approaches streamline the synthesis process, avoiding the need for isolating intermediates and often simplifying purification. researchgate.net
Advanced Synthetic Techniques and Reaction Conditions
Modern synthetic chemistry has introduced advanced techniques that can improve the efficiency, selectivity, and environmental footprint of reactions. For the synthesis of isoxazolopyridine systems, non-classical activation methods like microwave irradiation and ultrasonication have been successfully employed. researchgate.netnih.govresearchgate.net
Microwave-assisted synthesis has been used in one-pot tandem reactions to produce polycyclic-fused isoxazolo[5,4-b]pyridines in water, offering a green protocol without the need for an additional catalyst. nih.gov Sonochemistry, or the use of ultrasound, has been shown to accelerate reaction rates and enhance selectivity in the synthesis of isoxazolo[5,4-b]pyridines, while also minimizing waste. researchgate.netresearchgate.net These energy sources can significantly reduce reaction times compared to conventional heating. Furthermore, the use of specific catalysts, such as molybdenum hexacarbonyl for the reductive ring opening of isoxazoles to form pyridones, represents an advanced technique for scaffold rearrangement. beilstein-journals.orgnih.gov
Applications of Green Chemistry Principles in Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to minimize environmental impact and enhance economic viability. A notable advancement in the synthesis of Isoxazolo[4,5-c]pyridin-3-amine involves the use of water as a solvent, which significantly reduces the reliance on volatile organic compounds. nih.gov This approach not only aligns with green chemistry principles but also often simplifies the purification process, sometimes eliminating the need for column chromatography.
The development of multicomponent reactions (MCRs) further exemplifies the application of green chemistry in this context. MCRs allow for the construction of complex molecules in a single step from multiple starting materials, which enhances efficiency and reduces waste. researchgate.netnih.gov For instance, the synthesis of related isoxazolo[5,4-b]pyridines has been achieved through a one-pot, three-component reaction in water under microwave irradiation, without the need for any additional catalyst. nih.govacs.org This method highlights a green and efficient protocol suitable for creating libraries of these compounds for drug discovery. nih.govacs.org
Microwave-Assisted and Ultrasound-Mediated Synthesis
To accelerate reaction times and improve yields, modern energy sources like microwave irradiation and ultrasound have been employed in the synthesis of isoxazole-containing heterocycles. researchgate.netnih.gov
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has proven to be a powerful tool for the rapid synthesis of various heterocyclic systems, including derivatives of isoxazolopyridines. nih.govacs.org The use of microwave irradiation in a one-pot tandem reaction in water has been reported for the synthesis of polycyclic-fused isoxazolo[5,4-b]pyridines. nih.govacs.org This method offers the advantages of short reaction times and high efficiency without the need for a catalyst. nih.gov
Ultrasound-Mediated Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, has also emerged as a green and efficient method. researchgate.netnih.gov Ultrasound irradiation can enhance reaction rates and yields, often under milder conditions than traditional methods. researchgate.netresearchgate.net For example, the synthesis of isoxazolo[5,4-b]pyridines has been successfully achieved from aryl glyoxals, 5-aminoisoxazoles, and malononitrile under ultrasound irradiation, using acetic acid as both a solvent and a catalyst. researchgate.net This technique, known for its operational simplicity and reduced environmental impact, has been used to produce a variety of derivatives in high yields. researchgate.netnih.gov A novel approach has also been developed that combines ultrasound for solvation followed by microwave irradiation for the heterocyclization step, yielding products in a short time frame. researchgate.netresearchgate.net
Functionalization and Derivatization Strategies of the this compound Scaffold
The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of a wide array of derivatives with diverse properties.
Modifications at the Amino Group for Structural Diversification
The primary amino group at the 3-position of the isoxazole ring is a key site for functionalization. This reactive handle allows for a variety of chemical transformations to introduce structural diversity. For instance, the amino group can undergo reactions such as acylation, alkylation, and arylation to produce a range of N-substituted derivatives. These modifications can significantly alter the electronic and steric properties of the molecule, which is crucial for tuning its biological activity. The synthesis of various derivatives of isoxazolo[4,5-d]pyrimidine, for example, has been achieved through reactions involving the amino group of a related isoxazole precursor. capes.gov.br
Introduction of Diverse Substituents (e.g., Electron-Withdrawing Groups) for Analog Synthesis
The introduction of various substituents onto the pyridine ring of the scaffold is another important strategy for creating analogs. Electron-withdrawing groups (EWGs) are of particular interest due to their ability to modulate the electronic properties of the heterocyclic system. nih.gov An efficient method for the synthesis of isoxazolo[4,5-b]pyridines bearing EWGs at specific positions has been developed starting from readily available 2-chloro-3-nitropyridines. nih.gov This method relies on an intramolecular nucleophilic substitution of the nitro group as a key step and proceeds under mild conditions with high yields. nih.gov The pyrene (B120774) ring, which can act as both an electron-donating and electron-withdrawing group, has also been incorporated into isoxazole structures, highlighting the versatility of substituent introduction. mdpi.com
Isostere Manipulation in Scaffold Derivatization
Isosteric replacement is a powerful strategy in medicinal chemistry to improve the physicochemical and pharmacological properties of a lead compound. In the context of the isoxazolo[4,5-c]pyridine scaffold, isosteric modifications can be employed to fine-tune its properties. For example, 3-alkoxyisoxazole units are considered isosteres of ester groups. google.com A key advantage of the isoxazole moiety is its stability against hydrolysis under physiological conditions, unlike the more labile ester group. google.com This isosteric relationship allows for the design of more stable drug candidates while potentially retaining or improving biological activity.
Reaction Mechanisms and Chemical Transformations Involving Isoxazolo 4,5 C Pyridin 3 Amine
Mechanistic Investigations of Core Formation Pathways
The synthesis of the isoxazolo[4,5-c]pyridine core and its isomers can be achieved through several strategic pathways, each with distinct mechanistic underpinnings. The primary approaches involve either constructing the isoxazole (B147169) ring onto a pre-existing pyridine (B92270) moiety or, conversely, forming the pyridine ring from a functionalized isoxazole precursor. beilstein-journals.orgnih.govbeilstein-journals.org
Common synthetic strategies for the related isoxazolo[4,5-b]pyridine (B12869654) core include:
Annulation of an isoxazole fragment to a pyridine ring : This often starts with 3-halo- or 3-hydroxypyridines that have a suitable functional group at the 2-position to facilitate cyclization. beilstein-journals.orgnih.gov
Annulation of a pyridine ring to a functionalized isoxazole core : This can be accomplished through methods like the intramolecular cyclization of 4-(propargylamino)isoxazoles or the reaction of 4-amino-5-benzoylisoxazoles with ketones or 1,3-dicarbonyl compounds. beilstein-journals.orgnih.govbeilstein-journals.org
A notable and efficient method for synthesizing isoxazolo[4,5-b]pyridines begins with readily available 2-chloro-3-nitropyridines. researchgate.netresearchgate.net The key mechanistic step in this pathway is an intramolecular nucleophilic aromatic substitution (SNAr) of the nitro group. beilstein-journals.orgnih.gov The process involves the reaction of 2-chloro-3-nitropyridines with ethyl acetoacetate, followed by an in situ nitrosation to yield isonitroso intermediates, which then undergo cyclization to form the fused heterocyclic system. nih.govresearchgate.net
For the isoxazolo[5,4-b]pyridine (B12869864) isomer, one proposed mechanism involves a sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization reactions. researchgate.net Another pathway involves the nucleophilic addition of the amino group of 5-aminoisoxazole to an activated double bond, which is followed by elimination, cyclization, and finally aromatization to yield the product. clockss.org
Computational studies have shed light on the formation of pyridines from isoxazoles through an inverse-electron demand hetero-Diels-Alder reaction with enamines. The proposed mechanism involves an initial [4+2]-cycloaddition to form a transient oxaza-[2.2.1]-bicycle intermediate. This intermediate is believed to undergo ring opening prior to the elimination of the amine to form the final pyridine product. rsc.org
A direct synthesis for isoxazolo[4,5-b]pyridin-3-amine has been reported, involving the reaction of 3-fluoropicolinonitrile with acetohydroxamic acid in the presence of potassium carbonate, achieving a 79% yield after 24 hours at 50 °C. researchgate.net
Rearrangement Reactions of Isoxazolo[4,5-c]pyridine Derivatives (e.g., Base-Promoted Boulton–Katritzky Rearrangement)
Derivatives of the isoxazolo[4,5-c]pyridine system can undergo significant structural transformations, most notably the Boulton–Katritzky rearrangement. This reaction provides a pathway to otherwise difficult-to-access heterocyclic systems.
A previously unknown base-promoted Boulton–Katritzky rearrangement has been observed for isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones. beilstein-journals.orgresearchgate.netnih.gov This rearrangement transforms the isoxazolo[4,5-b]pyridine core into 3-hydroxy-2-(2-aryl beilstein-journals.orgresearchgate.netrsc.orgtriazol-4-yl)pyridines. beilstein-journals.orgbeilstein-journals.org The reaction is typically facilitated by a base, such as potassium carbonate (K2CO3), in a polar aprotic solvent like dimethylformamide (DMF) at moderately elevated temperatures. beilstein-journals.orgnih.gov
The efficiency of this rearrangement is highly dependent on the nature of the substituents on the arylhydrazone moiety. beilstein-journals.org While many derivatives undergo this recyclization smoothly, the presence of strong electron-withdrawing groups on the aryl ring can inhibit the reaction. For instance, 2,4-dinitrophenylhydrazones fail to undergo rearrangement even under harsh conditions, which is attributed to the reduced nucleophilicity of the corresponding hydrazone anion. beilstein-journals.orgresearchgate.net This substituent effect highlights the electronic requirements of the key mechanistic steps. Although this type of rearrangement was previously documented for the benzo[d]isoxazole series, its application to the isoxazolo[4,5-b]pyridine system is a more recent discovery. beilstein-journals.orgnih.gov
Furthermore, a tandem SNAr/Boulton-Katritzky rearrangement of 3-aminoisoxazoles with 2-fluoropyridines has been developed as a straightforward, transition-metal-free method to access functionalized beilstein-journals.orgnih.govresearchgate.nettriazolo[1,5-a]pyridines. organic-chemistry.org
| Entry | Starting Arylhydrazone Derivative (R group on Pyridine) | Aryl Group on Hydrazone | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | H | Phenyl | K2CO3, DMF, 60 °C | 3-hydroxy-2-(2-phenyl beilstein-journals.orgresearchgate.netrsc.orgtriazol-4-yl)pyridine | 92 | beilstein-journals.org |
| 2 | H | 2,4-Dinitrophenyl | K2CO3, DMF, drastic conditions | No Reaction | - | beilstein-journals.orgresearchgate.net |
| 3 | CH3 | Phenyl | K2CO3, DMF, 60 °C | 3-hydroxy-6-methyl-2-(2-phenyl beilstein-journals.orgresearchgate.netrsc.orgtriazol-4-yl)pyridine | 89 | beilstein-journals.org |
| 4 | CH3 | 2,4-Dinitrophenyl | K2CO3, DMF, drastic conditions | No Reaction | - | beilstein-journals.org |
Catalytic Roles in Transformation Pathways (e.g., Lewis Acid Catalysis)
Catalysis, particularly by Lewis acids, plays a pivotal role in facilitating the synthesis and transformation of isoxazolo[4,5-c]pyridines and related structures by lowering activation energy barriers and influencing reaction pathways.
Computational studies on the inverse-electron demand hetero-Diels-Alder reaction of isoxazoles with enamines to form pyridines have demonstrated the catalytic effect of Lewis acids like titanium tetrachloride (TiCl4). rsc.org The presence of the Lewis acid was found to lower the energies of intermediates and transition states throughout the reaction, making the pathway more favorable than the uncatalyzed version. rsc.org
In practical synthetic applications, acetic acid has been shown to function as a dual solvent and Lewis acid catalyst in the ultrasound-assisted, one-pot synthesis of isoxazolo[5,4-b]pyridines from aryl glyoxals, 5-aminoisoxazoles, and malononitrile (B47326). researchgate.net This approach highlights the use of milder, environmentally benign catalysts to promote complex heterocyclic constructions. researchgate.net
More potent Lewis acids, such as aluminum trichloride (AlCl3), have been employed to promote the synthesis of isoxazole derivatives from 2-methylquinoline precursors using sodium nitrite as the nitrogen and oxygen source. nih.gov The proposed mechanism suggests that the Lewis acid initially reacts with sodium nitrite to form a reactive aluminum complex. This complex then interacts with the substrate to facilitate the cyclization and formation of the isoxazole ring, providing an efficient pathway that avoids the use of more toxic and expensive transition metals. nih.gov
Studies on Regioselectivity and Stereoselectivity in Syntheses
Controlling regioselectivity and stereoselectivity is a fundamental challenge in the synthesis of complex molecules like isoxazolo[4,5-c]pyridine derivatives. Research in this area focuses on directing reactions to yield a specific isomer or stereoisomer.
High regioselectivity has been observed in the inverse-electron demand hetero-Diels-Alder reaction between isoxazoles and enamines. rsc.org The reaction consistently yields a single constitutional isomer, where the substituent from the enamine is positioned adjacent to the newly formed pyridine's nitrogen atom. This selectivity is governed by the electronic and steric nature of the reacting partners; for example, substituents at the 5-position of the isoxazole ring were found to completely inhibit the reaction. rsc.org
Similarly, the [2+3] cycloaddition reaction between nitrile oxides and substituted olefins is a regioselective process for forming the isoxazole ring. nih.gov The specific isomer obtained depends on the nature of the olefin. Captodative olefins lead to 5-substituted amino-isoxazoles, whereas methyl crotonate derivatives yield 4-substituted methoxycarbonyl-isoxazoles. nih.gov
In the context of developing biologically active molecules, synthetic strategies are often designed to enhance selectivity for a particular biological target. For example, in the design of imidazopyrazolopyridine-based COX-2 inhibitors, structural modifications were made to improve selectivity over the COX-1 isoform. mdpi.com This was achieved by introducing specific functional groups, such as hydrogen-bond acceptors, to interact with key amino acid residues (like Arg513) present in the COX-2 active site but not in COX-1. Increasing the steric bulk around the heterocyclic core was another strategy employed to enhance this selectivity. mdpi.com
Biological Activities and Pharmacological Profiling of Isoxazolo 4,5 C Pyridin 3 Amine Derivatives
Anticancer and Antiproliferative Agents
The isoxazole (B147169) nucleus, fused with a pyridine (B92270) ring, forms a scaffold that is of significant interest in medicinal chemistry for developing novel anticancer agents. ontosight.ainih.gov Derivatives of this and related structures have been shown to act on various targets, including protein kinases, heat shock proteins, and histone deacetylases, thereby interfering with critical oncogenic pathways.
Inhibition of Kinases (e.g., SMYD3, CK1)
While direct evidence for the inhibition of SET and MYND domain-containing protein 3 (SMYD3) and Casein Kinase 1 (CK1) by Isoxazolo[4,5-c]pyridin-3-amine derivatives is still emerging, studies on closely related isoxazole-containing compounds highlight the potential of this chemical class as kinase inhibitors.
SMYD3 Inhibition: A series of isoxazole amides has been identified and optimized as inhibitors of SMYD3, a histone methyltransferase implicated in transcriptional regulation and human carcinogenesis. researchgate.netnih.gov Computational and experimental studies, including scintillation proximity assays, have been used to evaluate the binding affinities and inhibitory potential of these isoxazole derivatives against SMYD3. researchgate.netnih.gov This research provides a basis for designing Isoxazolo[4,5-c]pyridine-3-amine derivatives that could potentially target the SMYD3 catalytic site.
Casein Kinase 1 (CK1) Inhibition: The CK1 family of serine/threonine kinases, particularly the δ and ε isoforms, are involved in regulating numerous cellular signal transduction pathways. nih.gov Developing isoform-selective inhibitors is a significant challenge due to the highly conserved nature of their ATP binding sites. nih.gov Research into purine-based and other heterocyclic inhibitors has shown that modifications to the core structure can achieve selectivity between CK1δ and CK1ε. nih.gov For instance, certain aminopyridine-based compounds have demonstrated inhibitory activity against CK1δ, which is known to play a role in the pathobiology of lymphoma. nih.gov This suggests that the pyridine moiety of the Isoxazolo[4,5-c]pyridine scaffold could be exploited to develop novel CK1 inhibitors.
Modulation of Heat Shock Proteins (Hsp90) and Histone Deacetylases (HDAC6)
The modulation of chaperone proteins like Hsp90 and epigenetic regulators such as HDAC6 represents a key strategy in cancer therapy. The isoxazole scaffold is a component of compounds designed to target these proteins.
Hsp90 Inhibition: Novel synthetic 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives have been synthesized and evaluated as potential anticancer agents. nih.gov Inspired by the structures of natural Hsp90 inhibitors, these compounds were developed to overcome limitations like poor solubility and hepatotoxicity. nih.gov Studies demonstrated that these isoxazole derivatives exhibit potent and selective inhibition of Hsp90, leading to significant antiproliferative and pro-apoptotic activities in cancer cell lines, including chronic myelogenous leukemia (K562) and glioblastoma (U251-MG, T98G) cells. nih.gov
HDAC6 Inhibition: Isoxazole derivatives are known to act as anticancer agents through various mechanisms, including the inhibition of Histone Deacetylase (HDAC). nih.gov The isoxazole ring can serve as a central core for compounds that target HDACs, contributing to their therapeutic effect. researchgate.net
Targeting Specific Oncogenic Pathways (e.g., MEK/ERK Signaling Pathway)
The Ras/Raf/MEK/ERK signaling pathway is a central regulator of cell proliferation and survival, and its activation is a common feature in many human cancers. researchgate.net The development of inhibitors targeting components of this pathway is a major focus of oncology research.
While direct studies on this compound may be limited, research on analogous heterocyclic systems provides strong evidence for pathway inhibition. For example, ontosight.ainih.govresearchgate.nettriazolo[1,5-a]pyrimidine indole (B1671886) derivatives have been shown to exert their antiproliferative effects by suppressing the ERK signaling pathway. nih.gov One such compound, H12, was found to decrease the phosphorylation levels of key pathway components including ERK1/2, c-Raf, and MEK1/2 in gastric cancer cells. nih.gov Similarly, a novel methsulfonyl pyridine derivative, CK-3, was found to suppress hepatocellular carcinoma proliferation by blocking both the PI3K/AKT/mTOR and MAPK/ERK pathways. nih.gov These findings suggest that the Isoxazolo[4,5-c]pyridine scaffold is a promising template for the design of new inhibitors targeting the MEK/ERK and related oncogenic signaling cascades.
Central Nervous System (CNS) Active Compounds
Derivatives of isoxazolopyridine and related fused heterocycles have demonstrated significant potential as modulators of the central nervous system, exhibiting both anticonvulsant and anxiolytic properties.
Anticonvulsant Efficacy
The search for safer and more effective antiepileptic drugs has led to the exploration of various heterocyclic scaffolds. A series of isoxazolo[5,4-c]-2,7-naphthyridines, which are structurally related to isoxazolopyridines, were synthesized and evaluated for neurotropic activity. ontosight.ai Several of these compounds displayed high anticonvulsant activity, particularly in the pentylenetetrazole (PTZ)-induced convulsion test, with some surpassing the efficacy of the established antiepileptic drug ethosuximide. ontosight.ai The most active compounds featured methyl and diphenylmethyl groups within a piperazine (B1678402) substituent. ontosight.ai Docking studies suggested that the most potent anticonvulsants have a strong affinity for GABAA and 5-HT1A receptors. ontosight.ai
Table 1: Anticonvulsant Activity of Selected Isoxazolo[5,4-c]-2,7-naphthyridine Derivatives in the Pentylenetetrazole (PTZ) Test This table is interactive. You can sort and filter the data.
| Compound | R Group (Piperazine) | ED₅₀ (mg/kg) | Therapeutic Index (TI) | Reference |
|---|---|---|---|---|
| 3h | 4-Methylpiperazin-1-yl | - | - | ontosight.ai |
| 3i | 4-Diphenylmethylpiperazin-1-yl | - | - | ontosight.ai |
| 4i | 4-Diphenylmethylpiperazin-1-yl | 23.8 | >33.6 | ontosight.ai |
ED₅₀ (Median Effective Dose) is the dose required to produce a therapeutic effect in 50% of the population. A lower ED₅₀ indicates higher potency. The therapeutic index is a measure of the relative safety of a drug.
Anxiolytic and Sedative Potential
Pathological anxiety is often treated with benzodiazepines, which act as allosteric modulators of the GABAA receptor but can have significant side effects. mdpi.com The development of novel anxiolytic and sedative agents with improved profiles is an ongoing area of research.
The same isoxazolo[5,4-c]-2,7-naphthyridine derivatives that showed anticonvulsant effects also exhibited psychotropic properties, including anxiolytic and sedative potential, without causing myorelaxation at the tested doses. ontosight.ai Furthermore, studies on isoxazolo[4,5-d]pyrimidine derivatives have demonstrated interesting anxiolytic activity when compared pharmacologically with Diazepam. nih.gov Certain aryl derivatives from this class showed notable efficacy in preclinical models. nih.gov These findings underscore the potential of the isoxazolopyridine core structure in developing new therapeutics for anxiety and related CNS disorders.
Antidepressant Effects
While direct studies on the antidepressant effects of this compound derivatives are limited in the available literature, research on closely related isoxazole-containing structures suggests potential activity in this area. Antidepressant activity is often associated with the modulation of neurotransmitters like serotonin (B10506), norepinephrine, and dopamine (B1211576), leading to mood improvement. mdpi.com
For instance, novel heterocyclic tryptophan-hybrid derivatives incorporating an isoxazole ring have been investigated for their antidepressant and sedative activities. mdpi.com One such compound demonstrated significant antidepressant effects in a forced-swimming test, with potency greater than the control agent L-tryptophan. mdpi.com This particular derivative also induced a dose-dependent decrease in locomotor activity in mice, indicating a sedative effect. mdpi.com
Furthermore, other heterocyclic systems that are structurally analogous have shown promise. Derivatives of 1,2,4-triazole (B32235) substituted quinazolines have been synthesized and screened for antidepressant activity using the Porsolt forced swimming test, with several compounds showing prominent activity comparable to standard drugs like fluoxetine (B1211875) and imipramine. oaji.net The exploration of such related scaffolds provides a rationale for investigating the antidepressant potential of the this compound core.
Modulation of Neurotransmitter Receptors (e.g., GABAergic and Serotonergic Systems)
Derivatives of the Isoxazolo[4,5-c]pyridine scaffold have been shown to interact with the GABAergic system. Specifically, the sedative and hypnotic agent 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-ol (THIP), a derivative of the core structure, is a gamma-aminobutyric acid type A (GABA(A)) receptor agonist. nih.gov It preferentially activates delta-subunit-containing GABA(A) receptors, which are located extrasynaptically. nih.gov Studies using mice lacking the delta-subunit demonstrated a dramatic reduction in the inward current induced by THIP in thalamic neurons, confirming that these receptors are a key molecular target for its sedative actions. nih.gov
Research on the related isoxazolo[5,4-c]pyridine (B11769059) isomer has also pointed to high biological potential, with derivatives showing neurotropic activity. nih.gov Docking studies of some pyrazolo[3,4-c]-2,7-naphthyridines and isoxazolo[5,4-c]pyridines have identified compounds with strong binding affinity for GABA(A) and serotonin 5-HT(1A) receptors, as well as the serotonin transporter (SERT). nih.gov This suggests that the isoxazolopyridine framework can serve as a template for developing agents that modulate these key neurotransmitter systems. nih.gov A patent has also been filed for Isoxazolo[4,5-c]pyridin-3-yl-piperazin derivatives as modulators of dopamine D3 receptors, further highlighting the potential of this scaffold in neurology. google.com
Table 1: Investigated Neurotropic Activities of Isoxazolopyridine Derivatives and Related Compounds
| Compound/Derivative Class | Investigated Activity | Model/Test System | Key Findings |
| 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-ol (THIP) | GABA(A) Receptor Agonism | Whole-cell patch-clamp recordings in mouse thalamic neurons | Preferentially activates delta-subunit-containing GABA(A) receptors, reducing neuronal excitability. nih.gov |
| Isoxazolo[5,4-c]pyridine derivatives | Neurotropic Activity | Docking studies on GABA(A), 5-HT(1A) receptors, and SERT | Identified potent anticonvulsants with strong affinity for GABA(A) and 5-HT(1A) receptors. nih.gov |
| Isoxazolo[4,5-c]pyridin-3-yl-piperazin derivatives | Dopamine D3 Receptor Modulation | Patent application | Claimed as modulators of dopamine D3 receptors. google.com |
Positive Allosteric Modulation of Metabotropic Glutamate (B1630785) Receptors (e.g., mGlu4)
The metabotropic glutamate receptor 4 (mGlu4), a Group III mGluR, is a therapeutic target for several central nervous system disorders. nih.gov The development of positive allosteric modulators (PAMs) for mGlu4 is an area of active research. While direct studies on this compound derivatives as mGlu4 PAMs are not prominent, research on structurally related heterocyclic systems has yielded significant findings.
A notable discovery in this field is the identification of pyrazolo[3,4-d]pyrimidines as novel mGlu4 PAMs. nih.govnih.gov These compounds were discovered through a high-throughput screening campaign and subsequent structure-activity relationship (SAR) studies. nih.gov For example, compound 7 (VU0080421) from this series was shown to potentiate the activation of mGluR4 by glutamate without activating the receptor on its own. nih.gov
Similarly, tricyclic thiazolopyrazole derivatives have been identified as potent mGlu4 PAMs, showing potential therapeutic applications in conditions like Parkinson's disease, anxiety, and pain. acs.org However, some mGlu4 PAMs, such as Lu AF21934 and ADX88178, did not show efficacy in preclinical models of L-DOPA-induced dyskinesia. kcl.ac.uk This highlights the complexity of translating in vitro potency to in vivo efficacy. The findings for these related scaffolds suggest that the broader class of fused heteroaromatics is a viable starting point for the discovery of novel mGlu4 PAMs.
Table 2: Examples of mGlu4 Positive Allosteric Modulators with Related Scaffolds
| Compound Class | Example Compound | Activity |
| Pyrazolo[3,4-d]pyrimidines | VU0080421 | Potentiates mGluR4 activation by glutamate. nih.gov |
| Tricyclic Thiazolopyrazoles | Not specified | Act as mGlu4 PAMs with potential in CNS disorders. acs.org |
| Dichlorophenyl-cyclohexane-dicarboxamide | Lu AF21934 | mGlu4 PAM investigated for L-DOPA-induced dyskinesia. kcl.ac.uk |
| Thiazolopyridinyl-amine | ADX88178 | mGlu4 PAM investigated for L-DOPA-induced dyskinesia. kcl.ac.uk |
Anti-Infective Applications
The fused heterocyclic nature of isoxazolopyridines has prompted investigations into their potential as anti-infective agents. The pyridine nucleus is a well-known scaffold in compounds with therapeutic properties, including antimicrobial and antiviral activities. nih.gov
Antibacterial Spectrum
Derivatives of the related isomer isoxazolo[5,4-b]pyridine (B12869864) have demonstrated notable antibacterial activity. A series of novel sulfonamide isoxazolo[5,4-b]pyridines were synthesized and tested for their antimicrobial effects. researchgate.netnih.gov
Among the tested compounds, N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide and N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamide exhibited antimicrobial activity against Pseudomonas aeruginosa (ATCC 27853) and Escherichia coli (ATCC 25922). researchgate.netnih.gov Additionally, studies on imidazo[4,5-b]pyridine derivatives, which are structurally similar, have shown that Gram-positive bacteria like Bacillus cereus were more sensitive to these compounds compared to Gram-negative bacteria such as Escherichia coli. nih.gov
Table 3: Antibacterial Activity of Isoxazolo[5,4-b]pyridine Sulfonamide Derivatives
| Compound | Target Bacteria | Activity Noted |
| N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide | Pseudomonas aeruginosa, Escherichia coli | Antimicrobial activity observed at doses of 125, 250, and 500 µg. researchgate.netnih.gov |
| N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamide | Pseudomonas aeruginosa, Escherichia coli | Antimicrobial activity observed at doses of 125, 250, and 500 µg. researchgate.netnih.gov |
Antifungal Efficacy
The antifungal potential of isoxazolopyridine derivatives has been explored, particularly with the isoxazolo[3,4-b]pyridine-3(1H)-one isomer. A series of these derivatives demonstrated noteworthy antifungal activity against Candida parapsilosis, with a minimum inhibitory concentration (MIC) of less than 6.2 µg/mL. nih.govmdpi.com The search for new antifungal agents is driven by the rise in resistance to existing drugs and the toxicity associated with some current treatments. mdpi.com
General research into pyridine-containing compounds has also highlighted their antifungal properties. For example, certain nicotinic acid benzylidene hydrazide derivatives showed activity against Candida albicans and Aspergillus niger comparable to the standard drug fluconazole. nih.gov
Antiviral Properties
While specific data on the antiviral properties of this compound is scarce, studies on related structures provide some insights. A study on novel iminocoumarine imidazo[4,5-b]pyridine derivatives, a similar fused heterocyclic system, found that the tested compounds did not exhibit significant activity against a panel of viruses. researchgate.net
However, other isoxazole-containing compounds have shown more promise. A library of 5-isoxazol-5-yl-2′-deoxyuridines was synthesized and found to have activity against Herpes Simplex Virus 1 and 2 (HSV-1, HSV-2), as well as several RNA viruses, including Coxsackie B3, Vesicular Stomatitis Virus (VSV), and Encephalomyocarditis virus (EMCV). nih.gov Some of these isoxazole nucleosides showed antiviral potencies two- to four-fold better than the reference drug ribavirin (B1680618) against the tested RNA viruses, although they also exhibited cytotoxicity. nih.gov These compounds were inactive against HIV, influenza, and coronaviruses. nih.gov
Anti-inflammatory and Immunomodulatory Investigations
Derivatives of isoxazole-fused pyridines have shown significant potential in modulating the immune system and inflammatory pathways. These activities are primarily linked to their ability to inhibit key enzymes and influence immune responses.
5-Lipoxygenase (5-LOX) is a critical enzyme in the biosynthetic pathway of pro-inflammatory leukotrienes. A series of previously synthesized isoxazole derivatives were evaluated for their in vitro 5-LOX inhibitory activity. nih.govnih.gov Several compounds demonstrated concentration-dependent inhibition of the 5-LOX enzyme, with some exhibiting notable potency. nih.govnih.gov
| Compound | 5-LOX IC₅₀ (μM) | Reference |
|---|---|---|
| C1 | 74.09 | nih.gov |
| C2 | 47.59 | nih.gov |
| C3 | 8.47 | nih.govnih.gov |
| C5 | 10.48 | nih.govnih.gov |
Research into the immunomodulatory effects of isoxazole derivatives has revealed significant immunosuppressive properties. Studies on derivatives of the closely related isoxazolo[4,5-d]pyrimidine scaffold have shown that these compounds can modulate immune responses in vivo. nih.govcapes.gov.br
In a mouse model, two isoxazolo[4,5-d]pyrimidine derivatives, compounds 8g and 10f , were found to significantly inhibit the humoral immune response to sheep erythrocytes at a dose of 100 μg. nih.govcapes.gov.br Interestingly, their effects on cellular immunity differed; only compound 10f suppressed the delayed-type hypersensitivity response. nih.govcapes.gov.br This suggests that structurally similar compounds can have differential effects on the two major arms of the immune response. nih.gov
Further studies on an isoxazolo[5,4-e]-1,2,4-triazepine derivative, denoted as RM33 , demonstrated potent immunosuppressive activities. nih.govmdpi.com RM33 effectively suppressed both humoral and cellular immune responses in mice. nih.gov It was noted that the immunosuppressive action of RM33 may be linked to its apoptotic effect on thymocytes and splenocytes. nih.gov These findings highlight the potential of isoxazole-based heterocyclic systems as a source of new immunosuppressive agents. nih.govnih.gov
Enzyme Inhibition Beyond Kinases and LOX
The inhibitory activity of this compound derivatives extends to other important enzyme families, including cytochrome P450 and digestive enzymes like alpha-amylase.
The cytochrome P450 (CYP) family of enzymes is central to drug metabolism and steroid biosynthesis. Certain isoxazolopyridine derivatives have been identified as inhibitors of these enzymes. Specifically, isoxazolo[4,5-b]pyridines have been reported to inhibit CYP17, an enzyme responsible for the biosynthesis of androgens and estrogen precursors. beilstein-journals.org
While specific data on this compound is limited, research on related structures provides valuable insights. For example, pyridine-substituted analogues of desoxyritonavir have been investigated as inhibitors of CYP3A4. nih.gov One such analogue with a pyridine group demonstrated superior binding affinity and inhibitory potency compared to the parent compound, ritonavir. nih.gov This was attributed to its greater flexibility, allowing for an optimal fit within the enzyme's active site. nih.gov These findings suggest that the pyridine moiety, when incorporated into an appropriate scaffold, can be a key element for potent CYP enzyme inhibition.
Alpha-amylase is a key digestive enzyme that breaks down starch into simpler sugars. Inhibiting this enzyme is a therapeutic strategy for managing post-prandial hyperglycemia. A study on a series of dihydro-6H-chromeno[4,3-b]isoxazolo[4,5-e]pyridine derivatives, which contain a fused isoxazolopyridine system, revealed their potential as α-amylase inhibitors. researchgate.net
The inhibitory activity of these compounds was evaluated, and several derivatives showed significant potential. researchgate.net For example, compound 6 was identified as the most active against α-amylase, with an IC₅₀ value of 9.20 ± 0.14 μM. researchgate.net Other derivatives also exhibited inhibitory potential, with IC₅₀ values ranging into the micromolar range. researchgate.net This research indicates that the isoxazolopyridine framework can serve as a basis for developing new α-amylase inhibitors.
| Compound | α-Amylase IC₅₀ (μM) | Reference |
|---|---|---|
| 1 | > 65.56 | researchgate.net |
| 6 | 9.20 ± 0.14 | researchgate.net |
Other Pharmacological Activities (e.g., Analgesic, Antihistaminic)
Following a comprehensive review of available scientific literature, there is currently no specific research data published on the analgesic or antihistaminic activities of this compound and its derivatives.
While the broader class of isoxazole-containing compounds and other isomeric isoxazolopyridine systems have been investigated for a wide range of pharmacological effects, including analgesic, anti-inflammatory, anxiolytic, and immunomodulatory properties, these findings are related to structurally distinct scaffolds. nih.govnih.govnih.govnih.govcapes.gov.br For instance, studies have reported analgesic activity in isoxazolo[4,5-d]pyridazin-4(5H)-one derivatives and anxiolytic effects in derivatives of isoxazolo[4,5-d]pyrimidine. nih.govnih.govcapes.gov.br However, these scaffolds differ in the arrangement of the fused rings and the nature of the second heterocyclic ring.
Due to the strict focus on the this compound core structure, and the absence of targeted studies on its analgesic or antihistaminic potential, no detailed research findings or data tables for these specific activities can be provided at this time. Further research is required to explore and characterize these and other potential pharmacological profiles for this particular class of compounds.
Structure Activity Relationship Sar and Molecular Design Principles for Isoxazolo 4,5 C Pyridin 3 Amine Analogs
Elucidation of Key Structural Motifs for Biological Activity
The isoxazolo[4,5-c]pyridine core is a crucial pharmacophore, with its fused heterocyclic system providing a rigid scaffold for interacting with biological targets. ontosight.ai The arrangement of nitrogen and oxygen atoms within this fused ring system is fundamental to its chemical reactivity and subsequent biological effects. The amino group at the 3-position of the isoxazole (B147169) ring serves as a key interaction point and a site for chemical modification.
Derivatives of the related isoxazolo[5,4-b]pyridine (B12869864) scaffold have demonstrated a wide array of pharmacological activities, including antiviral, antitumor, and monoamine oxidase inhibition, highlighting the therapeutic potential of this heterocyclic system. researchgate.net For instance, certain isoxazolo[5,4-b]pyridines have shown promising activity against herpes simplex virus type 1 (HSV-1). researchgate.net
Impact of Substituent Nature and Position on Efficacy and Selectivity
The nature and placement of substituents on the isoxazolo[4,5-c]pyridine scaffold profoundly influence the efficacy and selectivity of its analogs.
For example, in a series of 5-alkyl and 5-arylisoxazolo[4,5-d]pyrimidinones, aryl derivatives demonstrated notable anxiolytic activity. nih.gov The presence of a trifluoromethyl group can increase lipophilicity, potentially affecting the pharmacokinetic properties of the compound, while phenyl rings can engage in various interactions with biological targets. ontosight.ai
In the context of isoxazolo[3,4-b]pyridine-3-amine derivatives developed as covalent inhibitors for acute myeloid leukemia, the introduction of Michael acceptors like vinyl sulfonamide and acrylamide (B121943) was a key strategy. nih.gov Specifically, a 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine derivative, C14, showed potent inhibition of Fms-like tyrosine kinase 3 (FLT3) and its mutants. nih.gov This highlights the importance of strategically placed reactive groups for targeted covalent inhibition.
Furthermore, studies on related pyridine (B92270) derivatives have shown that even subtle changes, such as the position of a nitrogen atom within the pyridine ring, can significantly impact antiproliferative activity. nih.govirb.hr For instance, moving a nitrogen atom in a tetracyclic imidazo[4,5-b]pyridine system had a strong effect on its anticancer properties. irb.hr
The table below illustrates the impact of substituents on the biological activity of isoxazolo[4,5-c]pyridin-3-amine analogs and related compounds.
Design Strategies for Enhanced Potency and Reduced Off-Target Effects
Several strategies are employed to enhance the potency and minimize off-target effects of this compound analogs. A key approach involves the rigidification of the molecular structure to enforce a bioactive conformation. This can be achieved through cyclization, which has the potential to improve potency.
Another critical strategy is to exploit specific interactions within the target's binding site. For instance, introducing substituents that can form hydrogen bonds or favorable CH-π interactions with key amino acid residues can significantly enhance binding affinity. In the optimization of KRAS inhibitors, the introduction of an axial methyl substituent to exploit a CH-π interaction with a histidine residue led to a 10-fold increase in potency.
Selectivity is also a major consideration. For the covalent FLT3 inhibitor C14, the compound showed weak potency against a cell line that does not depend on FLT3, suggesting a degree of selectivity and potentially fewer off-target toxic effects. nih.gov
Scaffold Hopping and Bioisosteric Replacement Studies in Drug Design
Scaffold hopping and bioisosteric replacement are powerful tools in medicinal chemistry for discovering novel compounds with improved properties. nih.govnih.govresearchgate.net Scaffold hopping involves replacing the core structure of a molecule with a different scaffold while maintaining similar biological activity. nih.gov This can lead to new chemical entities with improved synthetic accessibility, potency, or pharmacokinetic profiles. nih.govresearchgate.net
Bioisosteric replacement, a related concept, involves swapping functional groups with other groups that have similar physical or chemical properties, with the goal of enhancing the desired biological or physical properties of a compound without making significant changes to the chemical structure. nih.gov
In the design of CDK2 inhibitors, a scaffold hopping strategy was successfully used to develop a novel series of imidazo[4,5-c]pyridine-based inhibitors from the structure of a known compound, CYC202. nih.gov This approach led to the discovery of potent inhibitors with excellent anti-proliferation activity. nih.gov The pyridine ring is often considered a bioisostere of benzene (B151609) and other N-heterocyclic rings in drug design.
The table below provides examples of scaffold hopping and bioisosteric replacement in drug design.
Chiral Modifications and their Pharmacological Implications
While specific information on chiral modifications of this compound is not extensively detailed in the provided search results, the principles of stereochemistry in drug design are well-established and highly relevant. The introduction of chiral centers into a molecule can lead to enantiomers or diastereomers that may exhibit significantly different pharmacological properties.
These differences can arise from the distinct three-dimensional arrangements of the stereoisomers, leading to differential interactions with chiral biological targets such as enzymes and receptors. One enantiomer may exhibit the desired therapeutic activity, while the other may be less active, inactive, or even responsible for undesirable side effects.
Therefore, the synthesis and pharmacological evaluation of individual enantiomers of chiral this compound analogs would be a critical step in the drug development process to identify the most potent and safest stereoisomer.
Computational Chemistry and Cheminformatics in Research on Isoxazolo 4,5 C Pyridin 3 Amine
Molecular Docking Simulations for Target Interaction and Binding Affinity Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interaction between Isoxazolo[4,5-c]pyridin-3-amine derivatives and their biological targets, such as enzymes and receptors. By simulating the binding process, researchers can analyze the binding affinity, which is crucial for predicting the potency of a compound.
Computational studies have been employed to forecast the binding affinities and interactions of isoxazolo derivatives with various protein targets implicated in disease pathways. These simulations provide a molecular basis for the experimental observations of their biological effects. For instance, in the context of antimicrobial research, docking studies have been conducted on isoxazole-carboxamide derivatives to understand their interactions with bacterial and fungal enzymes. nih.gov These studies revealed that specific substitutions on the isoxazole (B147169) ring system could significantly influence the binding mode and affinity for the target protein. nih.gov
Similarly, in the pursuit of anticancer agents, molecular docking has been instrumental in identifying potential protein targets for this compound derivatives and in elucidating the key interactions that drive their cytotoxic effects. The insights gained from these simulations are vital for the structure-based design of more potent and selective inhibitors.
A study on pyrido[2,3-d]pyrimidinone derivatives integrated with a thiazole (B1198619) ring utilized molecular docking to screen for potential inhibitors of Cyclin-Dependent Kinase 4/6 (CDK4/6), a key target in breast cancer. nih.gov This highlights the utility of docking in identifying promising lead compounds for further development.
Table 1: Examples of Molecular Docking Studies on Isoxazole Derivatives
| Compound Class | Target Protein | Key Findings |
| Isoxazole-carboxamide derivatives | Cyclooxygenase (COX) enzymes | Identified a compound with high potency and selectivity for COX-2, with the 3,4-dimethoxy and chloro substitutions playing a key role in binding. nih.gov |
| Isoxazole-carboxamide derivatives | Bacterial and fungal enzymes | Compound A8 showed potential binding interactions with elastase in P. aeruginosa and KPC-2 carbapenemase in K. pneumonia. nih.gov |
| Pyrido[2,3-d]pyrimidinone-thiazole hybrids | Cyclin-Dependent Kinase 4/6 (CDK4/6) | Computational screening identified potential novel compounds with inhibitory potential against CDK4/6. nih.gov |
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, stability, and reactivity of molecules like this compound. These calculations provide detailed information about the distribution of electrons within the molecule, which governs its chemical properties and biological activity.
DFT studies can be used to calculate various molecular properties, including optimized geometries, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter that relates to the chemical reactivity and stability of the molecule. niscair.res.in
For example, DFT calculations have been used to study the structural and spectroscopic properties of related triazolopyridine derivatives, providing insights into their molecular structure and vibrational spectra. mdpi.com Similar studies on isoxazole derivatives have helped in understanding their electronic properties and how these influence their interactions with biological targets. nih.gov
Research on 1H- and 3H-imidazo[4,5-b]pyridine and its methyl derivatives has utilized DFT to determine their molecular structure and vibrational energy levels. researchgate.net These theoretical calculations have shown good agreement with experimental X-ray diffraction data, validating the computational models. researchgate.net Such studies are crucial for understanding the fundamental properties of the heterocyclic core of this compound.
Table 2: Application of Quantum Chemical Calculations
| Method | Application | Insights Gained |
| Density Functional Theory (DFT) | Calculation of electronic structure, HOMO-LUMO gap, and thermodynamic properties of pyridinyl thiazole derivatives. niscair.res.in | Understanding of electronic properties and reactivity. |
| DFT (B3LYP/6-311G(2d,2p)) | Analysis of molecular structure and vibrational spectra of triazolopyridine derivatives. mdpi.com | Detailed assignment of vibrational modes and understanding of molecular geometry. |
| Full Potential Linear Augmented Plane Wave Method (FP-LAPW) | Calculation of electronic band structure and density of states for a triazole-5-thione derivative. nih.gov | Elucidation of the contributions of different atomic orbitals to the valence and conduction bands. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. QSAR models are valuable tools for predicting the activity of new, untested compounds and for guiding the design of more potent molecules.
QSAR studies have been successfully applied to various classes of isoxazole and pyridine (B92270) derivatives to predict their biological activities. For instance, a QSAR analysis of [(biphenyloxy)propyl]isoxazoles was performed to understand their anti-coxsackievirus B3 activity. nih.gov The resulting models were able to predict the antiviral activity with good accuracy and provided insights into the structural features that are important for high activity. nih.gov
In a study of 3-(4-biphenylmethyl) 4, 5-dihydro-4-oxo-3H-imidazo [4, 5-c] pyridine derivatives as angiotensin II AT(1) receptor antagonists, various QSAR methods, including 2D-QSAR and group-based QSAR, were employed to develop predictive models. nih.gov The study suggested that substitutions with more electronegative and less bulky groups are favorable for antihypertensive activity. nih.gov
Similarly, QSAR approaches have been used to analyze the interaction of antifungal isoxazolo[3,4-b]pyridin-3(1H)-one derivatives with human serum proteins. mdpi.com These models helped to correlate the experimentally determined lipophilicity and other molecular descriptors with the affinity of the compounds for human serum albumin. mdpi.com
Table 3: QSAR Studies on Related Heterocyclic Compounds
| Compound Class | Biological Activity | Key Findings from QSAR Models |
| [(biphenyloxy)propyl]isoxazoles | Anti-coxsackievirus B3 | High antiviral activity is associated with the presence of 5-trifluoromethyl- nih.govmdpi.comoxadiazole or 2,4-difluorophenyl fragments. nih.gov |
| 3-(4-biphenylmethyl) 4, 5-dihydro-4-oxo-3H-imidazo [4, 5-c] pyridines | Angiotensin II (AT1) receptor antagonism | Electronegative and low-bulkiness substitutions are favorable for activity. nih.gov |
| Isoxazolo[3,4-b]pyridine-3(1H)-one derivatives | Affinity to Human Serum Albumin (HSA) | The models successfully predicted HSA affinity based on lipophilicity and other molecular descriptors. mdpi.com |
Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Profiles
The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug discovery process. In silico ADMET prediction allows for the early identification of compounds with potentially unfavorable pharmacokinetic or toxicological profiles, thus reducing the attrition rate in later stages of drug development.
Various computational tools and online servers are available for predicting the ADMET properties of chemical compounds. These tools utilize algorithms based on large datasets of experimental data to estimate properties such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicity.
For instance, the ADME properties of sulfonamide derivatives containing a pyridine moiety were predicted using the pkCSM online server. nih.gov Similarly, the toxicity profiles of these compounds were assessed using the Pre-ADMET server. nih.gov Such in silico predictions are crucial for prioritizing compounds for further experimental evaluation.
In a study on cyanopyrimidine derivatives, ADMET studies were performed to identify potential targets and to assess the drug-likeness of the synthesized molecules. nih.gov This computational screening helps in selecting promising lead candidates with favorable pharmacokinetic profiles.
Table 4: In Silico ADMET Prediction Tools and Their Applications
| Tool/Server | Predicted Properties | Application Example |
| pkCSM | Absorption, Distribution, Metabolism, Excretion | Prediction of ADME properties for sulfonamide-pyridine derivatives. nih.gov |
| Pre-ADMET | Toxicity | Prediction of toxicity profiles for sulfonamide-pyridine derivatives. nih.gov |
| Molinspiration | Lipinski's Rule of 5 | Determination of drug-likeness for thiazolo-pyridopyrimidine derivatives. nih.gov |
Virtual Screening for Novel Ligands and Target Identification
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method is a cost-effective alternative to high-throughput screening.
Virtual screening can be either ligand-based or structure-based. Ligand-based virtual screening relies on the knowledge of other molecules that bind to the target of interest, while structure-based virtual screening uses the 3D structure of the target protein.
An innovative pre-competitive virtual screening collaboration was used to explore an imidazo[1,2-a]pyridine (B132010) screening hit for visceral leishmaniasis. nih.gov This approach allowed for the rapid expansion of the chemical space around the initial hit and led to the identification of more potent and selective compounds. nih.gov
In the context of anti-coxsackievirus B3 agents, computer-aided design and virtual screening were employed to propose novel active compounds based on the QSAR models developed for [(biphenyloxy)propyl]isoxazoles. nih.gov This demonstrates the power of combining QSAR with virtual screening to discover new drug candidates.
Furthermore, reverse screening, a type of virtual screening where the goal is to identify the potential targets of a given molecule, was performed for cyanopyrimidine derivatives to elucidate their mechanism of action. nih.gov
Advanced Spectroscopic and Crystallographic Characterization of Isoxazolo 4,5 C Pyridin 3 Amine Derivatives
X-ray Crystallography for Absolute Structure and Conformational Analysis
For the related isomer, isoxazolo[4,5-b]pyridin-3-amine, single-crystal X-ray diffraction analysis revealed that it crystallizes in a monoclinic system with the space group P21/n. researchgate.net The analysis confirms the planar nature of the fused ring system and provides detailed geometric parameters. researchgate.net In a study of 5-Amino-3-(4-pyridyl)isoxazole, an isoxazole (B147169) derivative containing a pyridine (B92270) ring, the crystal structure showed two independent molecules in the asymmetric unit. nih.gov The dihedral angles between the pyridine and isoxazole rings in these two molecules were found to be 35.8 (6)° and 10.6 (2)°, respectively. nih.gov The crystal packing of this derivative is stabilized by N—H⋯N hydrogen bonds, which create a two-dimensional supramolecular layer. nih.gov
Analysis of more complex systems, such as 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, shows how the fusion of multiple heterocyclic rings influences conformation. In this case, the triazole and indole (B1671886) rings were found to be twisted from each other by 12.65°. mdpi.com Such studies are crucial for understanding intermolecular interactions, like π–π stacking, which govern the crystal packing. mdpi.comnih.gov
| Parameter | Isoxazolo[4,5-b]pyridin-3-amine researchgate.net | 5-Amino-3-(4-pyridyl)isoxazole nih.gov | 1,2,4-Triazolo[4,3-a]pyridin-3-amine nih.govmdpi.com |
|---|---|---|---|
| Chemical Formula | C6H5N3O | C8H7N3O | C6H6N4 |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P21/n | P21/c | P21/n |
| a (Å) | 5.2140(2) | 14.6411(13) | 5.5666 |
| b (Å) | 6.8527(2) | 10.9272(10) | 12.6649 |
| c (Å) | 16.3538(5) | 10.0060(9) | 16.8190 |
| β (°) | 97.335(3) | 106.9870(10) | 99.434 |
| Volume (ų) | 579.54(3) | 1531.0(2) | 1168.6 |
| Z | 4 | 8 | 8 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the core structure and the position of substituents.
In the ¹H NMR spectra of isoxazolo[5,4-c]-2,7-naphthyridine derivatives, the amino group (NH₂) protons typically appear as singlet signals in the range of 5.35–5.54 ppm. mdpi.com For other derivatives, such as 6-R-isoxazolo[4,3-b]pyridines, the protons on the pyridine ring can be observed, for example, as signals for H5 and H7. mdpi.com The specific chemical shifts and coupling constants are dependent on the nature and position of substituents on the heterocyclic core.
¹³C NMR spectroscopy complements the proton data by providing signals for each unique carbon atom in the molecule. For example, in a series of 3-(substituted-phenyl)-4-phenyl-isoxazoles, the carbon atoms of the isoxazole and phenyl rings resonate at characteristic chemical shifts, which are influenced by the electronic effects of the substituents. nih.gov High-resolution techniques and multidimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be employed for the complete and unambiguous assignment of all proton, carbon, and even nitrogen signals. nih.gov
| Compound/Fragment | Nucleus | Chemical Shift (ppm) | Solvent | Reference |
|---|---|---|---|---|
| Isoxazolo[5,4-c]-2,7-naphthyridines | ¹H (NH₂) | 5.35–5.54 (s) | Not Specified | mdpi.com |
| Phenyl(6-(trifluoromethyl)isoxazolo[4,3-b]pyridin-3-yl)methanone | ¹H (H5, H7) | 8.52 (s, 1H), 8.98 (s, 1H) | CDCl₃ | mdpi.com |
| ¹³C | 122.5, 123.5, 126.1, 128.4, 128.7, 129.1, 130.0, 130.6, 134.1, 134.8, 135.6, 149.7, 151.1, 161.9, 180.8 | |||
| 3-(3-Chloro-phenyl)-4-phenyl-isoxazole | ¹H (Ar-H) | 7.35–7.64 (m, 9H) | CDCl₃ | nih.gov |
| ¹³C | 129.86, 128.20, 126.87, 155.37, 128.19, 129.86, 130.67, 129.10 |
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, which allows for the unambiguous confirmation of the molecular formula.
For various isoxazolopyridine and isoxazole derivatives, ESI-MS typically shows a prominent protonated molecular ion peak [M+H]⁺. mdpi.comnih.gov For instance, the calculated mass for the [M+H]⁺ ion of (4-fluorophenyl)(6-nitroisoxazolo[4,3-b]pyridin-3-yl)methanone was 284.0666, with the found value being 284.0669, confirming its elemental composition. mdpi.com Similarly, for 3-(3-nitro-phenyl)-4-phenyl-isoxazole, the mass spectrum showed an [M+1] peak at m/z 267.07, consistent with its expected molecular weight. nih.gov
In addition to molecular weight determination, MS can provide structural information through fragmentation analysis. By analyzing the fragmentation patterns of the molecular ion, it is possible to deduce the connectivity of the molecule and identify its constituent substructures. This information is crucial for distinguishing between isomers and confirming the identity of newly synthesized compounds.
| Compound | Ion | Calculated m/z | Found m/z | Reference |
|---|---|---|---|---|
| Phenyl(6-methylisoxazolo[4,3-b]pyridin-3-yl)methanone | [M+H]⁺ | 283.0713 | 283.0709 | mdpi.com |
| (4-Fluorophenyl)(6-nitroisoxazolo[4,3-b]pyridin-3-yl)methanone | [M+H]⁺ | 284.0666 | 284.0669 | mdpi.com |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular chemical bonds.
For isoxazolo[4,5-c]pyridin-3-amine and its derivatives, the IR spectrum provides key diagnostic peaks. The amino (NH₂) group is characterized by absorption bands in the region of 3200–3500 cm⁻¹. mdpi.comd-nb.info For example, the IR spectra of isoxazolo[5,4-c]-2,7-naphthyridines showed characteristic absorption bands for the amino group at 3205–3468 cm⁻¹. mdpi.com The presence of these bands, coupled with the absence of bands for other functional groups (like a cyano group at ~2220 cm⁻¹), can confirm the success of cyclization reactions. mdpi.comd-nb.info
Other important vibrations include those for the aromatic C-H bonds, C=N bonds within the heterocyclic rings (typically around 1600-1640 cm⁻¹), and C-O stretching within the isoxazole ring. nih.gov
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Amino (N-H) | Stretching | 3205–3468 | mdpi.com |
| Aromatic (C-H) | Stretching | ~3200–3500 | nih.gov |
| Imine/Aromatic (C=N) | Stretching | 1604–1636 | nih.gov |
| Ring (C-O) | Stretching | 1030–1171 | nih.gov |
Conclusion and Future Outlook in Isoxazolo 4,5 C Pyridin 3 Amine Research
Summary of Key Academic Discoveries and Contributions
While research into the specific compound Isoxazolo[4,5-c]pyridin-3-amine is still developing, significant academic contributions have been made in the study of its closely related derivatives, particularly the 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine core.
A pivotal discovery identified this tetrahydro-isoxazolo[4,5-c]pyridine scaffold as the basis for a new class of Heat shock protein 90 (Hsp90) inhibitors. researchgate.netnih.gov Hsp90 is a molecular chaperone protein that is a key target in cancer therapy due to its role in stabilizing numerous proteins required for tumor cell growth and survival. researchgate.net A synthesized library of these compounds showed that specific modifications, such as substitution at the N-5 position with a 2,4-resorcinol carboxamide, were crucial for potent activity. researchgate.netnih.gov Some derivatives demonstrated the ability to inhibit both Hsp90 and Histone deacetylase 6 (HDAC6), another important anticancer target, showcasing the potential for developing dual-action therapeutic agents from this scaffold. researchgate.netnih.gov These compounds were found to induce apoptosis (programmed cell death) and inhibit cell growth in cancer cell lines. researchgate.net
In a different therapeutic area, a hydroxylated analog, 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol (commonly known as THPO), was identified as a selective inhibitor of glial gamma-aminobutyric acid (GABA) uptake. nih.govacs.org GABA is the primary inhibitory neurotransmitter in the central nervous system, and its regulation is crucial for controlling neuronal excitability. wikipedia.org THPO was shown to prolong GABA-mediated inhibitory signals in rat hippocampal slices and demonstrated anticonvulsant activity in animal models, suggesting the scaffold's potential for treating neurological disorders like epilepsy. nih.govnih.gov
These foundational discoveries highlight the versatility of the isoxazolo[4,5-c]pyridine core, establishing its potential in both oncology and neuroscience.
Emerging Trends and Challenges in Synthetic Development of this compound
The synthesis of fused heterocyclic compounds like isoxazolopyridines presents unique challenges, primarily centered on achieving correct regioselectivity—the precise control over the orientation of the fused rings. nih.gov Traditional methods for creating isoxazoles, such as the Claisen condensation, can often result in a mixture of isomers, necessitating difficult purification steps and leading to lower yields. nih.gov
To overcome these hurdles, modern synthetic chemistry is trending towards more efficient and controlled methodologies. Key emerging trends applicable to the synthesis of this compound and its derivatives include:
Regioselective Strategies : Researchers are developing novel methods using specific precursors, like β-enamino diketones, and carefully controlled reaction conditions to favor the formation of a single desired regioisomer. nih.govrsc.org
Novel Cyclization Methods : For the broader class of isoxazolopyridines, efficient synthetic routes have been developed starting from readily available materials like 2-chloro-3-nitropyridines. researchgate.netbeilstein-journals.orgnih.gov These methods often involve key steps like intramolecular nucleophilic substitution under mild conditions. beilstein-journals.org
Scaffold Hopping and Core Editing : Advanced strategies are being explored where one heterocyclic core can be synthetically transformed into another, such as converting an isoxazole (B147169) into a pyridine (B92270) ring via an inverse electron-demand hetero-Diels-Alder reaction. rsc.org This allows for the rapid generation of diverse molecular structures for biological screening.
A significant challenge remains the development of a scalable, high-yield, and regioselective synthesis specifically for the isoxazolo[4,5-c]pyridine isomer, which is less documented than its [4,5-b] and [5,4-b] counterparts. Future research will likely focus on adapting modern synthetic tools to efficiently construct this specific scaffold.
Prospects for Clinical Translation and Drug Development from this Scaffold
The isoxazolo[4,5-c]pyridine scaffold holds considerable promise for clinical translation and drug development. The pyridine ring itself is considered a "privileged structure" in medicinal chemistry, as it is a core component of thousands of clinically important drug molecules. nih.gov Its fusion with the isoxazole ring creates a novel bicyclic system with distinct chemical properties that can be exploited for therapeutic benefit.
The prospects for drug development are supported by the biological activities already identified in its derivatives:
Oncology : The potent inhibition of Hsp90 by tetrahydro-isoxazolo[4,5-c]pyridine derivatives provides a strong foundation for developing new anticancer agents. researchgate.netnih.gov Given the success of other heterocyclic scaffolds as kinase inhibitors in oncology, there is a high potential for derivatives of this compound to be developed as inhibitors for various cancer-related targets. nih.gov
Neurology : The activity of THPO as a GABA uptake inhibitor suggests that this scaffold could be used to design drugs for epilepsy, anxiety, and other conditions related to imbalances in GABAergic neurotransmission. nih.govwikipedia.orgacs.org
The path to clinical translation will require extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. The goal is to design molecules that are highly effective against their intended target while minimizing off-target effects.
Opportunities for Interdisciplinary Research and Collaboration in Fused Heterocyclic Chemistry
The successful development of drugs based on the this compound scaffold will depend heavily on interdisciplinary collaboration. ijpsr.com The complexity of modern drug discovery necessitates a team-based approach, integrating expertise from various scientific fields. airo.co.in
Key opportunities for collaboration include:
Computational and Synthetic Chemistry : In silico methods like molecular docking and molecular dynamics simulations can predict how different derivatives will bind to biological targets. nih.govrsc.orgmdpi.com This computational guidance allows synthetic chemists to prioritize and design molecules with the highest probability of success, making the synthesis process more efficient and targeted.
Medicinal Chemistry and Biology : Medicinal chemists synthesize and optimize novel compounds, which are then evaluated by biologists for their activity in cellular and animal models. airo.co.insemanticscholar.org This iterative cycle of design, synthesis, and testing is fundamental to identifying and refining lead candidates for clinical development.
Structural Biology and Pharmacology : Determining the crystal structure of the scaffold's derivatives bound to their protein targets can provide crucial insights into the precise molecular interactions. This information allows for the rational design of more potent and selective inhibitors. Pharmacologists study the drug's effects on the body, which is essential for understanding its therapeutic potential and advancing it toward clinical trials.
The advancement of fused heterocyclic chemistry, and specifically the exploration of the this compound scaffold, offers a rich landscape for such synergistic research, paving the way for the discovery of next-generation medicines. airo.co.inmdpi.com
Data Tables
Table 1: Biological Activity of Isoxazolo[4,5-c]pyridine Derivatives
| Compound Class | Target(s) | Observed Activity | Potential Therapeutic Area |
|---|---|---|---|
| 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives | Hsp90, HDAC6 | Potent inhibition, induction of apoptosis, cell growth inhibition | Oncology |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Isoxazolo[4,5-c]pyridin-3-amine, and how can reaction conditions be optimized?
- Methodological Answer : this compound can be synthesized via cyclization reactions using amidine hydrochlorides and triethylamine in THF under reflux conditions . Optimization may involve factorial design (e.g., varying temperature, solvent polarity, or catalyst loading) to improve yield and purity. Orthogonal regression analysis can identify critical parameters, such as reaction time (48 hours for cyclization) or stoichiometric ratios .
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer : Use a combination of 1H/13C NMR to verify aromatic proton environments and heterocyclic connectivity. LC-MS ensures molecular weight confirmation (CHNO, MW: 135.12 g/mol), while elemental analysis validates purity (>95%) . For ambiguous signals, 2D NMR (e.g., HSQC or HMBC) resolves structural ambiguities .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer : Preliminary solubility tests in polar aprotic solvents (e.g., DMSO, dioxane) show better dissolution than in water. Stability studies under varying pH (e.g., 2–12) and temperatures (4°C–40°C) should be conducted via HPLC monitoring. Derivatives with electron-withdrawing groups may exhibit enhanced thermal stability .
Advanced Research Questions
Q. How can computational chemistry guide the design of this compound derivatives for target-specific bioactivity?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict electronic properties (HOMO/LUMO gaps) to prioritize derivatives for synthesis. Molecular docking against protein targets (e.g., kinases) identifies binding affinities. Reaction path search algorithms (e.g., GRRM) can simulate feasible synthetic routes .
Q. What strategies resolve contradictions in spectroscopic data for this compound analogs?
- Methodological Answer : Discrepancies in NMR or LC-MS data may arise from tautomerism or impurities. Use dynamic NMR (variable-temperature experiments) to detect tautomeric equilibria. High-resolution mass spectrometry (HRMS) and X-ray crystallography provide definitive structural validation .
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Substituents at the 4-position (e.g., electron-donating groups) enhance nucleophilic aromatic substitution rates. Steric hindrance from bulky substituents may necessitate Pd-catalyzed coupling (e.g., Suzuki-Miyaura) under microwave irradiation for higher efficiency. Kinetic studies under inert atmospheres prevent oxidative side reactions .
Q. What experimental designs minimize batch-to-batch variability in this compound synthesis?
- Methodological Answer : Implement Design of Experiments (DoE) to assess parameter interactions (e.g., reagent purity, mixing speed). Use response surface methodology (RSM) to define optimal conditions. Process analytical technology (PAT) tools, such as in-line FTIR, enable real-time monitoring of reaction progression .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
